

"Einecs 299-589-7" molecular structure and characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Einecs 299-589-7

Cat. No.: B15196980 Get Quote

Technical Guide: 2-Phenoxyethanol

This guide provides a comprehensive overview of the molecular structure, characterization, and analytical protocols for 2-Phenoxyethanol, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2-Phenoxyethanol is an organic compound with the chemical formula $C_8H_{10}O_2$. It is a glycol ether that functions as a bactericide and a fixative for perfumes.

Table 1: Physicochemical Properties of 2-Phenoxyethanol

Property	Value
Molecular Formula	C ₈ H ₁₀ O ₂
Molecular Weight	138.16 g/mol
IUPAC Name	2-Phenoxyethanol
Synonyms	Ethylene glycol monophenyl ether, Phenyl cellosolve
Appearance	Colorless oily liquid
Boiling Point	247 °C (477 °F; 520 K)
Melting Point	14 °C (57 °F; 287 K)
Density	1.102 g/cm ³
Solubility in water	26.7 g/L

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-Phenoxyethanol.

2.1. Infrared (IR) Spectroscopy

- Protocol: A thin film of neat 2-Phenoxyethanol is placed between two potassium bromide (KBr) plates. The sample is then analyzed using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
- Interpretation: The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for 2-Phenoxyethanol

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3350 (broad)	О-Н	Stretching
3060-3030	C-H (aromatic)	Stretching
2940-2870	C-H (aliphatic)	Stretching
1600, 1500	C=C (aromatic)	Stretching
1240	C-O (ether)	Asymmetric Stretching
1040	C-O (alcohol)	Stretching

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Protocol: A solution of 2-Phenoxyethanol in a deuterated solvent (e.g., CDCl₃) is prepared. The spectrum is recorded on a 400 MHz NMR spectrometer.
- ¹³C NMR Protocol: A more concentrated solution in the same deuterated solvent is used. The spectrum is acquired on the same 400 MHz spectrometer with a broadband decoupler.

Table 3: ¹H NMR Chemical Shifts for 2-Phenoxyethanol (400 MHz, CDCl₃)

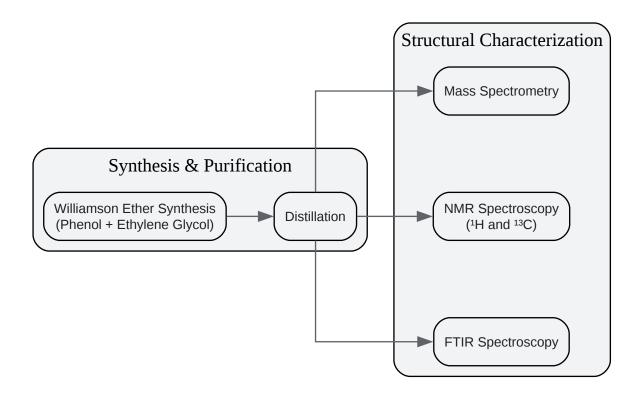
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.32-7.28	t	2H	Ar-H (meta)
6.98-6.94	t	1H	Ar-H (para)
6.92-6.89	d	2H	Ar-H (ortho)
4.12	t	2H	-O-CH ₂ -
3.98	t	2H	-CH2-OH
2.05	s (broad)	1H	-OH

Table 4: ¹³C NMR Chemical Shifts for 2-Phenoxyethanol (100 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
158.6	Ar-C (quaternary)
129.5	Ar-C (meta)
121.2	Ar-C (para)
114.6	Ar-C (ortho)
69.4	-O-CH ₂ -
61.5	-CH ₂ -OH

2.3. Mass Spectrometry (MS)

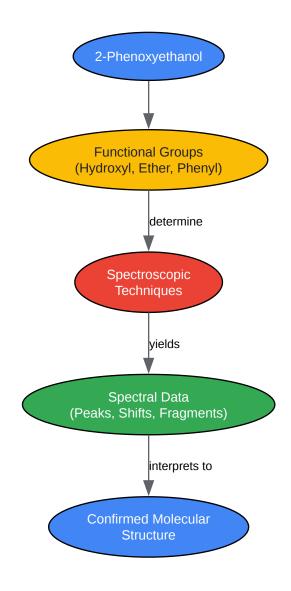
- Protocol: Electron Ionization (EI) mass spectrometry is performed. The sample is introduced into the ion source, and the resulting fragments are analyzed.
- Interpretation: The mass spectrum shows a molecular ion peak (M+) and various fragment ions, which help confirm the molecular weight and structure.


Table 5: Key Mass Spectrometry Fragments for 2-Phenoxyethanol

m/z	Fragment
138	[C ₈ H ₁₀ O ₂] ⁺ (Molecular Ion)
107	[C ₇ H ₇ O] ⁺
94	[C ₆ H ₅ OH] ⁺
77	[C ₆ H ₅] ⁺
45	[CH ₂ CH ₂ OH] ⁺

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the characterization of 2-Phenoxyethanol.



Click to download full resolution via product page

Figure 1: Workflow for Synthesis and Characterization.

Click to download full resolution via product page

 To cite this document: BenchChem. ["Einecs 299-589-7" molecular structure and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15196980#einecs-299-589-7-molecular-structure-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com